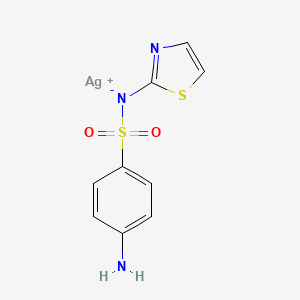

Silver sulfathiazole

Vue d'ensemble

Description

Silver sulfathiazole: is an organosulfur compound that combines silver with sulfathiazole, a sulfonamide antibiotic. It is primarily known for its antimicrobial properties and is widely used in the treatment of burns and wounds to prevent and treat infections. The compound is effective against a broad spectrum of gram-positive and gram-negative bacteria.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver sulfathiazole can be synthesized by reacting silver nitrate with sulfathiazole in an aqueous medium. The reaction typically involves dissolving sulfathiazole in a suitable solvent, such as acetone, and then adding a solution of silver nitrate. The mixture is stirred, and the resulting precipitate of this compound is filtered, washed, and dried.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, filtering, and drying helps in maintaining consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions: Silver sulfathiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert silver ions back to metallic silver.

Substitution: The sulfonamide group in sulfathiazole can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of sulfathiazole.

Reduction Products: Metallic silver and reduced forms of sulfathiazole.

Substitution Products: Substituted sulfonamide derivatives.

Applications De Recherche Scientifique

Chemistry: Silver sulfathiazole is used in research to study its chemical properties, reactivity, and potential modifications to enhance its antimicrobial activity.

Biology: In biological research, this compound is used to investigate its effects on bacterial cells, including its mechanism of action and resistance patterns.

Medicine: The compound is extensively used in medical research for developing new formulations and delivery systems for treating infections, especially in burn and wound care.

Industry: In industrial applications, this compound is used in the development of antimicrobial coatings and materials to prevent bacterial contamination.

Mécanisme D'action

Silver sulfathiazole exerts its antimicrobial effects by releasing silver ions, which interact with bacterial cell membranes and proteins. The silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. This leads to disruption of cellular processes and ultimately cell death. The sulfonamide component inhibits bacterial dihydropteroate synthase, an enzyme involved in folic acid synthesis, further enhancing its antimicrobial activity.

Comparaison Avec Des Composés Similaires

Silver sulfadiazine: Another silver-based antimicrobial used in burn treatment.

Sulfathiazole: The parent compound without the silver component, used as an antimicrobial agent.

Silver nitrate: A simple silver compound with antimicrobial properties.

Uniqueness: Silver sulfathiazole is unique due to its combination of silver and sulfathiazole, providing a dual mechanism of action. The silver ions offer broad-spectrum antimicrobial activity, while the sulfonamide component specifically targets bacterial folic acid synthesis. This combination makes it particularly effective in preventing and treating infections in burn and wound care.

Activité Biologique

Silver sulfathiazole (SST) is a sulfonamide derivative that has gained attention for its broad-spectrum antimicrobial properties, particularly in the treatment of burn wounds and infections. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound exhibits its antimicrobial effects through multiple mechanisms:

- Bactericidal Activity : SST disrupts bacterial cell walls and membranes, leading to cell death. It binds to nucleophilic amino acids in proteins, causing protein denaturation and enzyme inhibition. This action is primarily due to the silver ions released from the compound, which interact with various cellular components, including DNA and proteins .

- Inhibition of Folate Synthesis : The sulfathiazole component acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, crucial for folate synthesis in bacteria. This inhibition prevents bacterial growth and replication .

Antimicrobial Spectrum

This compound demonstrates effectiveness against a variety of microorganisms:

- Gram-positive Bacteria : Effective against strains such as Streptococcus pyogenes, which is known to complicate burn wound healing .

- Gram-negative Bacteria : Exhibits activity against Escherichia coli and other common pathogens found in infected wounds .

- Fungi : Shows some antifungal activity, although its primary use remains in bacterial infections .

Case Studies and Clinical Trials

A systematic review evaluated the efficacy of this compound compared to other treatments for burn wounds. The review included 11 randomized clinical trials with the following findings:

- Healing Time : Treatments other than SST showed statistically significant improvements in healing time. The mean difference was -4.26 days (95% CI [-5.96, -2.56]) favoring alternative treatments over SST .

- Infection Rates : The rate of infection was significantly higher in patients treated with SST compared to those treated with newer silver dressings (p < 0.005) .

| Study | Treatment | Sample Size | Healing Time (days) | p-value |

|---|---|---|---|---|

| Homann et al., 2007 | Liposome Hydrogel vs SST | 47 | GE: 9.9 ± 4.5; GC: 11.3 ± 4.9 | p = 0.015 |

| Huang et al., 2007 | Acticoat vs SST | 98 | GE: 12.42 ± 5.40; GC: 15.79 ± 5.60 | p = 0.005 |

| Aramwit et al., 2013 | Silk Sericin vs SST | 29 | GE: 22.42 ± 6.33; GC: 29.28 ± 9.27 | p = 0.001 |

Comparative Studies

A meta-analysis comparing SST with other dressings revealed that newer silver dressings provided better outcomes for wound healing and lower infection rates than SST:

Propriétés

IUPAC Name |

silver;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N3O2S2.Ag/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOKOYXTYACSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8AgN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24342-30-1 | |

| Record name | Silver sulfathiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFATHIAZOLE SILVER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG8Z82ZC56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.